Stobadine N-oxide

Description

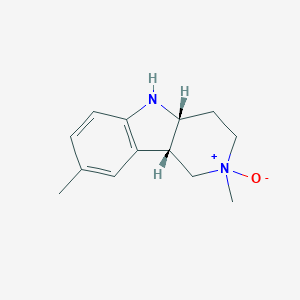

Structure

2D Structure

3D Structure

Properties

CAS No. |

108331-06-2 |

|---|---|

Molecular Formula |

C13H18N2O |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(4aR,9bS)-2,8-dimethyl-2-oxido-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indol-2-ium |

InChI |

InChI=1S/C13H18N2O/c1-9-3-4-12-10(7-9)11-8-15(2,16)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-,15?/m1/s1 |

InChI Key |

CILOIHNRAMPSBZ-HNVBAWDGSA-N |

SMILES |

CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@H]3[C@@H]2C[N+](CC3)(C)[O-] |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2C[N+](CC3)(C)[O-] |

Synonyms |

stobadine N-oxide |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of N Oxide Derivatives

Synthetic Methodologies for N-Oxidation of Tertiary Amines

The direct oxidation of tertiary amines is the primary route to access tertiary amine N-oxides. liverpool.ac.uk A variety of oxidizing agents and methodologies have been developed for this transformation, each with its own advantages and limitations in terms of efficiency, selectivity, and reaction conditions.

Commonly employed oxidizing agents include hydrogen peroxide (H₂O₂) and peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). acs.orgmasterorganicchemistry.com Hydrogen peroxide is an attractive option due to its low cost and the environmentally benign nature of its byproduct, water. acs.org However, the oxidation of tertiary amines with molecular oxygen alone is often slow and may require harsh conditions like high pressure and elevated temperatures. acs.org Catalytic systems can enhance the efficiency of H₂O₂-mediated oxidations. For instance, flavin catalysts have been shown to facilitate the fast and selective oxidation of aliphatic tertiary amines using H₂O₂. asianpubs.org

Peroxyacids, while effective, can exhibit lower functional group tolerance compared to H₂O₂, potentially reacting with other functionalities like double bonds, carbonyls, or thioethers. acs.org Other reported methods for the oxidation of tertiary nitrogen compounds include the use of 2-sulfonyloxaziridines (Davis' reagents), although the starting materials for these reagents may not be readily available. asianpubs.org Cobalt-catalyzed aerobic oxidation using molecular oxygen under mild conditions has also been reported to yield corresponding N-oxides in high yields. asianpubs.org Similarly, ruthenium-catalyzed oxidation utilizing molecular oxygen as the sole oxidant has proven effective for a range of tertiary nitrogen compounds. asianpubs.org

The progress of these oxidation reactions can often be monitored using techniques such as Thin Layer Chromatography (TLC), with Dragendorff reagent being effective for visualizing aliphatic N-oxide products. acs.org

Stereoselective Synthesis of Stobadine (B1218460) N-oxide Isomers

Stobadine, a γ-carboline derivative, possesses a chiral center at the carbon adjacent to the tertiary nitrogen atom. Oxidation of this tertiary amine nitrogen can lead to the formation of diastereomeric N-oxides if the molecule contains existing stereocenters, or enantiomeric N-oxides if the amine nitrogen is the only prochiral center that becomes chiral upon oxidation. The stereochemical outcome of the N-oxidation of Stobadine is crucial due to the potential for different biological activities of the resulting isomers.

Achieving stereoselectivity in the synthesis of N-oxides, particularly for complex chiral molecules like Stobadine, often requires careful control of reaction conditions, choice of oxidizing agent, and potentially the use of chiral catalysts or auxiliaries. While general methodologies for stereoselective synthesis exist, including those focusing on the formation of C-O and C-N bonds and the use of chiral catalysts amazon.commdpi.com, specific detailed methods for the stereoselective synthesis of Stobadine N-oxide isomers are less extensively documented in the provided search results.

Data regarding the specific yields and stereoisomer ratios obtained from different oxidation methods applied to Stobadine are not explicitly detailed in the provided abstracts. However, the general principles of stereoselective oxidation and the challenges in separating closely related isomers are relevant considerations for the synthesis of this compound isomers.

Characterization Techniques for N-Oxide Functional Groups

The accurate identification and characterization of the N-oxide functional group and its isomers are essential for confirming successful synthesis and determining purity and stereochemical composition. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing N-oxides. The introduction of an oxygen atom to the tertiary nitrogen causes a downfield shift of the signals corresponding to the protons and carbons adjacent to the nitrogen in both ¹H and ¹³C NMR spectra compared to the parent amine. acs.org This chemical shift difference is a key indicator of N-oxide formation. NMR can also be used to distinguish between different isomers if they are present in a mixture. mdpi.comclockss.orgresearchgate.net

Infrared (IR) spectroscopy provides information about the vibrational modes of the N-oxide functional group. The N-O bond typically exhibits a characteristic prominent vibration band in the range of 930 cm⁻¹ to 971 cm⁻¹. acs.orgmdpi.com This band serves as a diagnostic marker for the presence of the N-oxide moiety.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is invaluable for identifying N-oxides and determining their molecular weight. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition of the N-oxide. mdpi.com Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of N-oxides, which can aid in structural elucidation and differentiation of isomers. nih.govresearchgate.net Methods utilizing ion-molecule reactions in LC/MS^n have been developed for the automated identification of the N-oxide functional group in complex mixtures. nih.gov

Other techniques mentioned in the context of N-oxide analysis include TLC with specific visualization reagents acs.org, acid-base titration for quantitative analysis acs.org, and electrochemical methods like voltammetry to study their reduction mechanisms. mdpi.com Crystallographic techniques, such as single-crystal X-ray analysis, can provide definitive structural information, including the confirmation of the N-oxide group and the determination of solid-state stereochemistry. mdpi.comresearchgate.net

The combination of these techniques provides a comprehensive approach to the characterization of this compound, allowing for the confirmation of its formation, assessment of its purity, and investigation of the stereochemical outcome of the synthesis.

Metabolic Pathways and Biotransformation Kinetics of Stobadine to Its N Oxide

Hepatic Microsomal N-Oxygenation Processes

The N-oxygenation of stobadine (B1218460) has been observed in fortified rat liver microsomal preparations in vitro. This metabolic conversion is enzymatic in nature, as evidenced by its abolition when microsomes are preheated. The process leads to the isolation and identification of stobadine N-oxide as one of the metabolic products.

Involvement of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxygenation of various nitrogen-containing compounds. While the initial search results primarily highlight the role of cytochrome P450 in stobadine N-oxidation, FMOs are generally involved in the N-oxidation of tertiary amines. One source specifically mentions the role of flavin-containing monooxygenase in the N-oxygenation of stobadine. FMOs utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen for oxygenation reactions.

Contribution of Cytochrome P450 Isozymes to N-Oxide Formation

Studies using rat liver microsomes indicate the participation of cytochrome P450 in the N-oxygenation of stobadine. Experiments involving phenobarbital (B1680315) pretreatment and the use of inhibitors such as SKF 525-A, metyrapone, and CO suggest the involvement of cytochrome P450 in its oxidized form. However, one study suggests that N-oxidation might occur mainly via a cytochrome P450-independent pathway when supported by hydrogen peroxide, contrasting with NADPH-dependent oxidation. Cytochrome P450 enzymes are a major class of enzymes responsible for the metabolism of many drugs, including N-dealkylation and N-oxidation of amines.

NADPH-Dependent Oxidation Mechanisms

The N-oxygenation of stobadine in liver microsomes can be supported by an NADPH-generating system in the presence of oxygen. This indicates a dependence on NADPH as a source of reducing equivalents for the enzymatic process. NADPH-dependent enzymes, such as NADPH oxidase (NOX), are known to produce reactive oxygen species through the oxidation of NADPH, utilizing a heme-dependent mechanism. While NOX is primarily associated with superoxide (B77818) production, the involvement of NADPH in microsomal oxidation pathways, including those mediated by cytochrome P450, is well-established. However, hydrogen peroxide has also been shown to support the N-oxygenation of stobadine in rat liver microsomes, and under these conditions, NADPH and O2 were not required.

Stereochemical Aspects of Enzymatic N-Oxide Formation

This compound formed enzymically in rat liver microsomes has been resolved into two optically active stereoisomers. These stereoisomers were produced in approximately equal quantities. This finding highlights the stereochemical outcome of the enzymatic N-oxidation process. The chemical shifts recorded for the metabolically produced N-oxides were identical to those obtained from synthetic samples of the corresponding stereoisomers.

Comparative Metabolic Profiles Across In Vitro Biological Systems

Comparative experiments investigating the peroxidatic metabolism of stobadine in liver microsomes from different species, such as rabbits, guinea pigs, and rats, have shown species differences in the extent of N-oxidation. The order of activity was not consistent across species for both C- and N-oxidation pathways. This suggests variations in the metabolic capabilities of different species regarding stobadine biotransformation. In vitro studies using fortified rat liver microsomal preparations have been instrumental in isolating and identifying this compound as a metabolic product.

Summary of Metabolic Pathways and Enzymatic Involvement

| Metabolic Pathway | Primary Enzyme System(s) Involved | Key Cofactor(s) / Oxidant(s) | Stereochemical Outcome |

| N-Oxygenation | Cytochrome P450, potentially Flavin-Containing Monooxygenases | NADPH, O2, or Hydrogen Peroxide | Formation of two stereoisomers |

Detailed Research Findings on N-Oxide Formation in Rat Liver Microsomes

Studies using rat liver microsomes have demonstrated that the formation of this compound is an enzymatic process. The reaction is supported by an NADPH-generating system or by hydrogen peroxide. When hydrogen peroxide is the supporting oxidant, NADPH and O2 are not required. Inhibition studies and experiments with phenobarbital induction suggest a role for cytochrome P450.

| Experimental Condition | Effect on N-Oxide Formation | Reference(s) |

| Fortified rat liver microsomes | Formation observed | |

| Preheated microsomes | Abolished | |

| Omission of cofactor solution | No formation observed | |

| Supported by NADPH-generating system and O2 | Formation observed | |

| Supported by Hydrogen Peroxide | Formation observed | |

| Supported by Hydrogen Peroxide (NADPH and O2 not required) | Formation observed | |

| Phenobarbital pretreatment | Indicated participation of Cytochrome P450 | |

| Inhibitors (SKF 525-A, metyrapone, CO) | Indicated participation of Cytochrome P450 |

Structure Activity Relationship Sar and Computational Investigations of Stobadine N Oxide

Elucidation of Structural Determinants for Biological Activity in N-Oxide Derivatives

Understanding the structural determinants for biological activity in N-oxide derivatives involves examining how specific parts of the molecule contribute to its effects. For stobadine (B1218460) N-oxide, this includes the influence of its stereochemical configuration and the presence and characteristics of the N-oxide functional group mdpi.comrsc.orgnih.gov.

Impact of Stereochemical Configuration on Pharmacological Profile

Stereochemistry, the spatial arrangement of atoms in a molecule, can significantly impact a compound's interaction with biological targets and thus its pharmacological profile nih.gov. While general information on the stereochemistry of stobadine and its impact on antioxidant activity exists, specific detailed research findings solely focused on the stereochemical configuration of stobadine N-oxide and its direct impact on its pharmacological profile were not prominently found in the search results. Stobadine itself is described as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3b]indole, indicating a specific stereochemistry for the parent compound researchgate.net. Its antioxidant activity is linked to the formation of a stable nitrogen-centered radical on the indole (B1671886) nitrogen nih.gov. Further research specifically on how the N-oxidation affects the stereochemistry and the resulting biological activity of this compound would be necessary for a detailed analysis of this subsection.

Role of the N-Oxide Moiety in Modulating Reactivity and Receptor Interactions

The N-oxide moiety is a key functional group in this compound. N-oxides generally contain a highly polar N-O bond, which can influence their physicochemical properties, such as water solubility and membrane permeability nih.gov. This polarity and the presence of the oxygen atom can also affect their reactivity and interactions with biological receptors or enzymes nih.govnih.gov.

N-oxides can participate in various reactions, including single electron transfer nih.gov. The N-oxide group can also serve as a hydrogen bond acceptor, which is important for interactions with biological molecules mdpi.com. In some cases, the N-oxide functionality is critical for the biomedical applications of molecules, potentially increasing solubility or decreasing membrane permeability nih.gov. The N-oxide group's redox reactivity can also be important for drug targeting nih.gov.

While the search results discuss the general properties and reactivity of N-oxides and the antioxidant activity of stobadine nih.govnih.gov, specific detailed information on how the N-oxide moiety in this compound specifically modulates its reactivity and receptor interactions compared to the parent stobadine was not extensively detailed. However, the formation of this compound as a metabolite suggests it is involved in the metabolic fate and potentially the activity of stobadine nlk.cz.

Quantum Chemical and Theoretical Approaches

Quantum chemical and theoretical approaches are valuable tools for investigating the electronic structure, reactivity, and other properties of molecules like this compound at a fundamental level nih.govnih.govmdpi.com. These methods can complement experimental studies and provide deeper insights into the compound's behavior nih.govmdpi.com.

Computational Analysis of Electronic Structure and Reactivity Parameters

Computational analysis, often using methods like Density Functional Theory (DFT), can provide detailed information about the electronic structure of molecules, including parameters such as electron density distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential nih.govmdpi.com. These parameters are crucial for understanding a molecule's reactivity and how it might interact with other molecules or biological targets nih.govmdpi.comnih.gov.

For N-oxides, computational studies have investigated the nature of the N-O bond, describing it as a donating bond with contributions of back-donation rsc.org. The polarity of the N-O bond leads to charge separation, with a positive charge on nitrogen and a negative charge on oxygen rsc.org. Computational analysis can help visualize and quantify these charge distributions and their impact on reactivity nih.gov. While general applications of computational methods to study electronic structure and reactivity are well-documented nih.govmdpi.comnih.gov, specific computational analyses focused solely on the electronic structure and reactivity parameters of this compound were not a primary focus of the search results.

Investigation of N-O Bond Dissociation Energies in N-Oxide Systems

The N-O bond dissociation energy (BDE) is an important parameter that reflects the stability of the N-oxide bond and its propensity to undergo homolytic cleavage nsf.govnih.govresearchgate.net. Investigations into N-O BDEs in various N-oxide systems have been conducted using computational methods nsf.govnih.govresearchgate.netmdpi.com. These studies often compare different types of N-oxides, such as pyridine (B92270) N-oxides and amine N-oxides nsf.govnih.govmdpi.com.

Calculated N-O single-bond BDEs in some compounds are reported to be higher than a generic value often quoted in literature nsf.govnih.gov. For example, the experimental BDE for pyridine-N-oxide is reported, and computational methods have been used to calculate and compare BDEs for pyridine-N-oxide and simple trialkylamine N-oxides nsf.govnih.govmdpi.com. These studies highlight that the chemical environment around the N-oxide group influences the N-O bond strength researchgate.netmdpi.com. While the search results provide information on N-O bond dissociation energies in general N-oxide systems, specific data on the N-O bond dissociation energy of this compound was not found.

Here is a table summarizing some reported N-O bond dissociation energies for different N-oxide types from the search results:

| Compound Type | N-O Bond Dissociation Energy (kcal/mol) | Method(s) Used | Source |

| Pyridine-N-oxide | 63.3 ± 0.5 (experimental) | Experimental | nsf.govnih.gov |

| Pyridine-N-oxide | 62.56–64.66 (calculated) | M06-2X, G4, CBS-APNO | nsf.gov |

| Pyridine-N-oxide | 64.7 (calculated) | CBS-QB3 (single-point on B3LYP/6-31G* structure) | mdpi.com |

| Trimethylamine-N-oxide | 56.7 ± 0.9 (calculated) | Best estimate based on experimental PNO BDE | nsf.govnih.gov |

| Triethylamine-N-oxide | 59.0 ± 0.8 (calculated) | Best estimate based on experimental PNO BDE | nsf.govnih.gov |

| Hydroxylamine | 61.35 (calculated) | M06-2X | nsf.gov |

Interactive Table: N-O Bond Dissociation Energies

| Compound Type | N-O Bond Dissociation Energy (kcal/mol) | Method(s) Used | Source |

|---|---|---|---|

| Pyridine-N-oxide | 63.3 ± 0.5 (experimental) | Experimental | nsf.govnih.gov |

| Pyridine-N-oxide | 62.56–64.66 (calculated) | M06-2X, G4, CBS-APNO | nsf.gov |

| Pyridine-N-oxide | 64.7 (calculated) | CBS-QB3 (single-point on B3LYP/6-31G* structure) | mdpi.com |

| Trimethylamine-N-oxide | 56.7 ± 0.9 (calculated) | Best estimate based on experimental PNO BDE | nsf.govnih.gov |

| Triethylamine-N-oxide | 59.0 ± 0.8 (calculated) | Best estimate based on experimental PNO BDE | nsf.govnih.gov |

| Hydroxylamine | 61.35 (calculated) | M06-2X | nsf.gov |

Theoretical Modeling of Redox Potentials

Theoretical modeling of redox potentials is a complex but important area of computational chemistry, particularly for understanding the behavior of molecules involved in electron transfer processes, such as antioxidants mdpi.comnih.govwayne.eduresearchgate.netumn.edu. Redox potential is a direct measure of the thermodynamic feasibility of an oxidation-reduction half-reaction umn.edu.

Computational approaches for estimating redox potentials often involve calculating the free energy change associated with the electron transfer process mdpi.comnih.govwayne.eduresearchgate.net. Various theoretical strategies have been developed to make these calculations feasible for different molecular systems mdpi.comnih.govwayne.edu. These methods can include quantum-mechanical treatments and continuum solvation models, sometimes augmented with explicit solvent molecules to better simulate the biological environment nih.govwayne.edu.

Stobadine is known to have antioxidant properties related to its ability to scavenge free radicals and its redox potential nih.govresearchgate.net. The redox potential of stobadine has been reported as 0.58 V researchgate.net. This is more positive than that of vitamin E (0.48 V) researchgate.net. The ability of stobadine to scavenge radicals is linked to its capacity for one-electron donation and the formation of a stable nitrogen-centered radical nih.gov. While the redox behavior of the parent stobadine is documented, specific theoretical modeling of the redox potential of this compound was not explicitly found in the provided search results. However, the N-oxide group itself can have special redox reactivity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-Oxide Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural or physicochemical properties of chemical compounds and their biological activity or toxicity. This approach allows for the prediction of the activity of new or untested compounds based on their molecular descriptors. QSAR models are increasingly important in various fields, including drug discovery, environmental toxicology, and risk assessment, as they can help reduce the need for extensive experimental testing, saving time and resources. The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties.

QSAR studies have been applied to various classes of compounds, including those containing the N-oxide functionality. Research has explored the use of QSAR to predict the biological effects of metal oxide nanoparticles and N-nitroso compounds, which contain N-oxide or related functionalities. These studies aim to correlate the structural and physicochemical characteristics of these N-oxide compounds with their observed biological activities, such as toxicity or inflammatory potential.

Development of Predictive Models for Biological Effects

The development of predictive QSAR models for the biological effects of N-oxide compounds involves several steps. Initially, a dataset of compounds with known structures and experimentally measured biological activities is compiled. Molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties, are then calculated. These descriptors can capture various aspects of a molecule, including its size, shape, electronic properties, and lipophilicity.

Statistical or machine learning methods are then employed to build a mathematical model that relates the molecular descriptors to the biological activity. Common techniques include multiple linear regression, partial least squares, and various machine learning algorithms like support vector machines and neural networks. The goal is to develop a model that can accurately predict the biological activity of compounds based on their descriptor values.

For N-oxide compounds, predictive QSAR models have been developed for endpoints such as cytotoxicity and inflammatory potential. For instance, nano-QSAR models have been successfully developed to predict the cytotoxicity of metal oxide nanoparticles in bacteria, utilizing quantum chemical descriptors. Another study demonstrated the development of QSAR models to predict the inflammatory potential of metal oxide nanoparticles with high predictive accuracy. In the case of N-nitroso compounds, QSAR and classification models have been established to predict acute oral toxicity based on molecular descriptors. These models have shown satisfying predictive abilities, providing insights into the toxicity mechanisms.

The validation of these predictive models is crucial to ensure their reliability and applicability. Validation typically involves internal validation techniques, such as cross-validation, and external validation using an independent set of compounds that were not included in the model training. Statistical parameters such as R-squared, Q-squared, and root mean square error (RMSE) are used to assess the goodness-of-fit, robustness, and predictive power of the models.

Integration of Physicochemical Descriptors (e.g., Polarity, Basicity, Lipophilicity) in SAR Models

Physicochemical descriptors play a critical role in QSAR modeling for N-oxide compounds, as they capture fundamental properties that influence how a molecule interacts with biological systems. Descriptors related to polarity, basicity, and lipophilicity are frequently integrated into SAR models to explain and predict biological activity.

Lipophilicity, often quantified by the partition coefficient (log P) or distribution coefficient (log D), is a key descriptor that describes a compound's preference for a lipid environment versus an aqueous environment. This property is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological membranes and targets. In QSAR studies, log P and similar descriptors are commonly used to model the transport and accumulation of compounds in biological systems.

Electronic parameters, which describe the electron distribution and electronic effects within a molecule, are also important descriptors. These can include parameters related to polarity, such as dipole moment, and those describing the electron-donating or withdrawing nature of substituents, like Hammett constants. For N-oxide compounds, the presence of the polar N-oxide group significantly influences the electronic distribution and can impact interactions with biological targets. Descriptors related to ionization potential have been found to be relevant in QSAR models for the toxicity of N-nitroso compounds.

Steric parameters, which account for the size and shape of a molecule, are also incorporated into QSAR models. These descriptors are important for understanding how a compound fits into a binding site or interacts with enzymes and receptors. Taft steric parameters are an example of descriptors used to quantify steric effects.

The integration of these physicochemical descriptors into QSAR models allows for the development of relationships between the structural features of N-oxide compounds and their biological effects. By correlating descriptors like lipophilicity, polarity, and steric bulk with observed activities, researchers can gain insights into the likely mechanisms of action and predict the activity of novel N-oxide derivatives. For instance, studies on the toxicity of N-nitroso compounds have shown that polarizability, ionization potential, and the presence of specific bonds are key factors influencing their acute oral toxicity, as revealed by QSAR models incorporating these descriptors.

While specific detailed data tables for this compound QSAR were not found in the immediate search results, the principles and methodologies discussed here regarding QSAR modeling, predictive model development, and the integration of physicochemical descriptors are directly applicable to the study of N-oxide compounds, including this compound. Future research efforts could leverage these established QSAR approaches to build specific predictive models for the biological activities of this compound and its derivatives, providing valuable insights for its potential therapeutic applications and safety assessment.

Preclinical Mechanistic Studies and in Vivo Proof of Concept in Animal Models

In Vivo Animal Model Applications for Mechanistic Insight

Pharmacodynamic Evaluation of Metabolite Contribution to Overall Efficacy

Preclinical studies investigating the pharmacokinetics of stobadine (B1218460), a γ-carboline derivative, have identified stobadine N-oxide as a significant metabolite nih.govtandfonline.com. Biotransformation studies using rat liver microsomes have shown the formation of this compound, alongside N-desmethyl stobadine tandfonline.com. Notably, this compound was found to exist as two optically active stereoisomers produced in approximately equal quantities enzymatically tandfonline.com.

While the parent compound, stobadine, has demonstrated potent antioxidant effects in various in vitro and in vivo models, such as inhibiting lipid peroxidation and protecting against ischemia/reperfusion injury, the specific pharmacodynamic activity and contribution of this compound have been explored in comparative studies caymanchem.comnih.govresearchgate.netresearchgate.netnih.gov.

Research comparing stobadine with its structural analogs, including metabolites, in models of oxidative stress has provided insights into their relative antioxidant efficacies. For instance, studies evaluating the effect of compounds on the oxidation of fluorogenic probes in cellular models like macrophages have shown differences in activity between the parent compound and its derivatives researchgate.net. While specific detailed data on the pharmacodynamic activity of isolated this compound compared directly to stobadine in quantitative animal efficacy models is limited in the provided search results, the general understanding is that metabolites like the N-oxide retain partial antioxidant activity .

| Compound | Reported Antioxidant Activity | Notes |

| Stobadine | Significant | Scavenges various radicals caymanchem.comnih.gov. |

| This compound | Partial | Retains some activity . |

| N-desmethyl stobadine | Not specified in results | Identified metabolite tandfonline.com. |

Q & A

Advanced Research Question

- Structure-Activity Relationship (SAR) analysis : Subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) may explain mutagenicity in some N-oxide derivatives but not others. Stobadine’s pyridoindole structure lacks these high-risk substructures .

- Fluctuation Ames test : Use bacterial strains (e.g., S. typhimurium) with metabolic activation (S9 mix) to test antimutagenic potential against pro-mutagens like 2-AA or 4-NQO .

Resolution Strategy : Cross-validate negative mutagenicity findings with in vivo genotoxicity models (e.g., micronucleus assays) to address bacterial vs. mammalian system discrepancies .

What experimental designs are optimal for studying Stobadine’s neuroprotective effects?

Advanced Research Question

- Blood-brain barrier (BBB) permeability assays : Use in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes) to validate Stobadine’s penetration efficiency .

- In vivo oxidative stress models : Induce cerebral ischemia-reperfusion injury in rodents and measure biomarkers (e.g., glutathione levels, lipid peroxidation) post-Stobadine administration .

- Dose-response studies : Account for biphasic effects; high doses may paradoxically induce pro-oxidant activity due to redox cycling .

Methodological Note : Pair pharmacokinetic profiling (e.g., plasma half-life) with tissue-specific antioxidant activity measurements .

How can Stobadine derivatives be optimized for improved bioavailability without compromising antioxidant activity?

Advanced Research Question

- N2-substitution modifications : Introduce acyl groups to reduce basicity while maintaining lipophilicity (e.g., SME1i-ProC2 derivative), as demonstrated in hyaluronan degradation studies .

- Aromatic substitution at C8 : Methoxy groups enhance radical scavenging activity without altering membrane permeability .

- Pharmacokinetic modeling : Use in silico tools to predict absorption/distribution based on logP and pKa, followed by in vitro Caco-2 cell permeability assays .

Trade-offs : Balance hydrophilic-lipophilic properties to ensure BBB penetration while avoiding rapid renal clearance .

What analytical techniques are suitable for quantifying Stobadine’s impact on lipid peroxidation?

Basic Research Question

- Thiobarbituric Acid Reactive Substances (TBARS) assay : Measures MDA as a lipid peroxidation end-product in plasma or tissue homogenates .

- Electron paramagnetic resonance (EPR) spectroscopy : Directly detects lipid-derived radical species (e.g., lipid peroxyl radicals) in model membranes .

- High-performance liquid chromatography (HPLC) : Quantifies oxidized LDL particles in cardiovascular models .

Standardization : Normalize data to protein content or cell count to mitigate sample variability .

How can researchers address the lack of ecological toxicity data for this compound?

Advanced Research Question

- Tiered testing : Start with Daphnia magna acute toxicity assays and algal growth inhibition tests to estimate EC50 values .

- Soil mobility studies : Use column chromatography to simulate leaching potential based on Stobadine’s logKoc .

- Read-across approaches : Leverage data from structurally similar N-oxide compounds (e.g., 4-nitropyridine N-oxide) to predict biodegradation pathways .

Gaps : Current safety data sheets lack persistence/bioaccumulation metrics, necessitating targeted ecotoxicology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.